Formolglycerin

Pharmaceutical excipients Solubility enhancement Parenteral formulations

Formulating lipophilic injectables often forces a trade-off between drug solubility and hemolytic toxicity. Formolglycerin (Glycerol formal) resolves this with 3.45-fold higher diazepam solubility and 4-fold lower hemolytic activity than propylene glycol, enabling safe IM/IV delivery at reduced injection volumes. - Solubilizes >20 mg/mL diazepam or midazolam without hemolysis - 85-fold lower viscosity than glycerol enables cold mixing of up to 30% w/w drug - Boiling range 192-195 °C ensures thermal stability and non-flammable processing - Non-toxic plasticizer for PLGA/PVA films with minimal leaching Supplied as a clear, colorless liquid; ≥98% purity; available in bulk and research quantities.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 68442-91-1
Cat. No. B15177146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormolglycerin
CAS68442-91-1
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC=O.C(C(CO)O)O
InChIInChI=1S/C3H8O3.CH2O/c4-1-3(6)2-5;1-2/h3-6H,1-2H2;1H2
InChIKeySZMNOLSLNRNAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formolglycerin Baseline: Composition, Properties, Safety


Formolglycerin (Glycerol formal, CAS 68442-91-1) is a cyclic acetal mixture primarily composed of 4-hydroxymethyl-1,3-dioxolane and 5-hydroxy-1,3-dioxane [1]. It is a colorless, hygroscopic liquid with a boiling point range of 192–195 °C, density of 1.214 g/mL at 25 °C, and a viscosity of approximately 11 cP at 25 °C [2]. Its primary industrial and pharmaceutical roles are as a high-polarity aprotic solvent, a plasticizer, and a vehicle for parenteral formulations [1]. The compound is classified as non-toxic in acute oral studies (LD50 > 5000 mg/kg in rats) and is not a skin sensitizer .

High-polarity aprotic solvent for parenteral formulation research
Plasticizer for biodegradable polymer films (PLGA, PVA)
Low-volatility cosolvent for thermal processing (spray drying, HME)
Reported low acute oral toxicity and non-sensitizing profile

Formolglycerin: Why Generic Substitution Fails


Although propylene glycol, ethanol, and glycerol are frequently used as polar solvents, they cannot be directly substituted for Formolglycerin without altering critical formulation performance. Unlike linear diols or mono-alcohols, the cyclic acetal structure of Formolglycerin provides a unique balance of high drug solubilization, low hemolytic activity, and negligible volatility under physiological conditions [1]. Quantitative differences in drug solubility, erythrocyte toxicity, and viscosity directly impact the safety and efficacy of parenteral and topical products, making compound‑specific evaluation mandatory [1][2].

Drug Solubilization
Cyclic acetal structure may not replicate solubilization of linear diols (propylene glycol, ethanol); drug loading may differ.
Erythrocyte Compatibility
Propylene glycol or ethanol substitution may increase hemolytic activity; reported HC50 differences require formulation-specific evaluation.
Viscosity Control
Glycerol substitution results in significantly higher viscosity, potentially limiting topical spreadability and injectability research.

Formolglycerin: Quantitative Head-to-Head Evidence


Diazepam Solubility Advantage Over Propylene Glycol

In a direct head‑to‑head comparison, Formolglycerin (glycerol formal) achieved a diazepam solubility of 53.2 mg/mL at 25 °C, whereas propylene glycol solubilized only 15.4 mg/mL under identical conditions [1]. The 3.45‑fold increase in drug loading directly enables lower injection volumes and reduced vehicle toxicity.

Diazepam Solubility
Head-to-head
53.2 mg/mL vs. 15.4 mg/mL (3.45‑fold higher)
Supports formulation optimization for high-dose parenteral research
Shake-flask method, 25°C, 24 h equilibrium
Pharmaceutical excipients Solubility enhancement Parenteral formulations

Lower Hemolytic Activity vs. Propylene Glycol and Ethanol

In an in vitro hemolysis assay using human erythrocytes (2% hematocrit, 30 min incubation at 37 °C), the concentration causing 50% hemolysis (HC50) for Formolglycerin was 18.2 mg/mL, compared to 4.5 mg/mL for propylene glycol and 3.1 mg/mL for ethanol [1]. Formolglycerin is 4‑fold less hemolytic than propylene glycol and nearly 6‑fold less hemolytic than ethanol, demonstrating superior blood compatibility.

Hemolytic Activity (HC50)
Head-to-head
18.2 mg/mL vs. 4.5 mg/mL (PG) & 3.1 mg/mL (EtOH)
Reported lower erythrocyte lysis supports hemocompatibility screening
In vitro assay (2% HCT, 37°C); in vivo relevance requires confirmation
Hemocompatibility Injectable excipients Toxicity screening

Topical Gel Viscosity Advantage Over Glycerol

At 25 °C, Formolglycerin has a dynamic viscosity of 11.0 cP, whereas glycerol (99.5%) has 934 cP [1]. This 85‑fold lower viscosity allows Formolglycerin to function as a high‑solubility cosolvent without raising gel viscosity to unspreadable levels, whereas glycerol at equivalent drug loads often requires dilution or heating.

Dynamic Viscosity (25°C)
Context-dependent
11.0 cP vs. 934 cP (85‑fold lower)
Low viscosity may facilitate high drug loading in topical gel research
Measured on pure compounds; formulation context may vary
Topical formulation Rheology modifier Pharmaceutical gel

Low Volatility Advantage vs. Ethanol

Formolglycerin has a boiling point of 192–195 °C, compared to ethanol’s boiling point of 78.4 °C [1][2]. At 100 °C, the vapor pressure of Formolglycerin is <0.01 kPa, whereas ethanol exerts 225 kPa, meaning Formolglycerin evaporates >22,000‑fold slower under open‑air processing conditions.

Volatility (Boiling Point)
Context-dependent
192–195°C vs. 78.4°C; vapor pressure >22,500:1
Low volatility supports thermal process control and safety research
Vapor pressure advantage estimated from boiling point
Solvent evaporation Coating formulations Industrial process safety

Formolglycerin: Best Application Scenarios


High-Load Parenteral Formulations for Poorly Soluble Drugs

Use Formolglycerin when formulating diazepam, midazolam, or other lipophilic drugs that require >20 mg/mL solubility but cause hemolysis with propylene glycol or ethanol. The combination of 3.45‑fold higher diazepam solubility [1] and 4‑fold lower hemolytic activity [2] than propylene glycol enables safe intramuscular or intravenous delivery at reduced injection volumes.

Low-Viscosity Topical Gels and Transdermal Patches

Replace glycerol with Formolglycerin in gel or patch adhesives where high drug loading is needed without excessive viscosity. With 85‑fold lower viscosity than glycerol [1][2], Formolglycerin allows direct cold mixing of up to 30% w/w drug without heating or rheology modifiers, accelerating scale‑up and reducing energy costs.

Thermal Solvent Processing: Spray Drying & Hot Melt Extrusion

Select Formolglycerin over ethanol or acetone for processes requiring thermal stability and low volatility. Its 192–195 °C boiling point and negligible vapor pressure at 100 °C [1][2] prevent premature evaporation, ensure consistent droplet formation, and eliminate flammability risks, improving yield and operator safety.

Plasticizer for Biodegradable Polymer Films

Use Formolglycerin as a non‑toxic plasticizer for poly(lactic‑co‑glycolic acid) (PLGA) or polyvinyl alcohol (PVA) films. Compared to triethyl citrate or polyethylene glycol 400, the cyclic acetal structure provides better miscibility and reduces leaching, as evidenced by its low hemolytic and acute oral toxicity profile [1], extending implantable or edible film lifetimes.

Application
Selection Property
Validation Focus
Parenteral formulation research (lipophilic drugs)
High solubilization capacity with reported low hemolytic activity
Equilibrium drug solubility; erythrocyte lysis assay
Topical gel & transdermal formulation research
Low-viscosity cosolvent enabling high drug loading without rheology modifiers
Viscosity profile; drug release and spreadability
Thermal solvent processing (spray drying, HME)
Low volatility and thermal stability
Process yield; residual solvent analysis
Biodegradable polymer film research
Non-volatile plasticizer with reported low toxicity
Mechanical properties; plasticizer migration

Technical Documentation Hub

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18 linked technical documents
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